Sulfuric acid--water (1/3)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

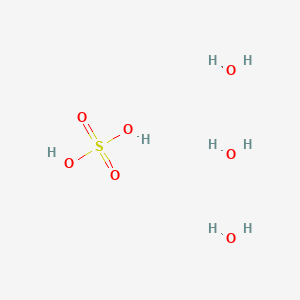

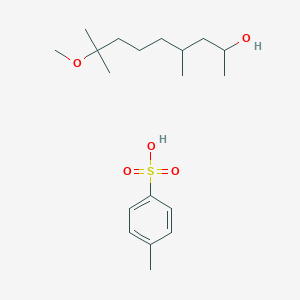

Sulfuric acid–water (1/3) is a mixture where one part of sulfuric acid is combined with three parts of water. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive and strong mineral acid. It is widely used in various industrial processes due to its strong acidic nature, oxidizing properties, and ability to act as a dehydrating agent .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of sulfuric acid–water (1/3) involves the careful dilution of concentrated sulfuric acid with water. The process is highly exothermic, meaning it releases a significant amount of heat. Therefore, it is crucial to add sulfuric acid to water slowly and not the other way around to prevent violent reactions and splattering .

Industrial Production Methods: Sulfuric acid is primarily produced using the Contact Process. This involves the following steps:

Production of Sulfur Dioxide: Sulfur is burned in the presence of oxygen to produce sulfur dioxide (SO₂).

Conversion to Sulfur Trioxide: Sulfur dioxide is further oxidized to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst.

Formation of Sulfuric Acid: Sulfur trioxide is absorbed in concentrated sulfuric acid to form oleum (H₂S₂O₇), which is then diluted with water to produce sulfuric acid

化学反応の分析

Types of Reactions: Sulfuric acid–water (1/3) undergoes various types of chemical reactions, including:

Oxidation: Sulfuric acid acts as an oxidizing agent, reacting with metals to produce metal sulfates and hydrogen gas.

Dehydration: It can remove water from organic compounds, leading to charring and the formation of carbon.

Neutralization: Reacts with bases to form salts and water

Common Reagents and Conditions:

Metals: Reacts with metals like zinc and magnesium to produce hydrogen gas and metal sulfates.

Organic Compounds: Dehydrates sugars and other carbohydrates, producing carbon and water.

Bases: Neutralizes bases such as sodium hydroxide to form sodium sulfate and water

Major Products:

Metal Sulfates: From reactions with metals.

Carbon: From dehydration of organic compounds.

Salts and Water: From neutralization reactions

科学的研究の応用

Sulfuric acid–water (1/3) has numerous applications in scientific research and industry:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the preparation of biological samples and as a pH adjuster.

Medicine: Utilized in the production of pharmaceuticals and in laboratory diagnostics.

Industry: Essential in the manufacture of fertilizers, explosives, dyes, and in petroleum refining .

作用機序

The mechanism of action of sulfuric acid–water (1/3) involves its strong acidic nature and ability to donate protons (H⁺ ions). When mixed with water, sulfuric acid dissociates to form hydronium ions (H₃O⁺) and hydrogen sulfate ions (HSO₄⁻). This dissociation is responsible for its high acidity and reactivity. The hydronium ions can further react with other compounds, leading to various chemical transformations .

類似化合物との比較

Hydrochloric Acid (HCl): Another strong acid, but less oxidizing and dehydrating compared to sulfuric acid.

Nitric Acid (HNO₃): Strong oxidizing agent, but does not have the same dehydrating properties as sulfuric acid.

Phosphoric Acid (H₃PO₄): Weaker acid, commonly used in food and beverages

Uniqueness: Sulfuric acid is unique due to its combination of strong acidic, oxidizing, and dehydrating properties. This makes it highly versatile and essential in various industrial and research applications .

特性

CAS番号 |

40835-65-2 |

|---|---|

分子式 |

H8O7S |

分子量 |

152.13 g/mol |

IUPAC名 |

sulfuric acid;trihydrate |

InChI |

InChI=1S/H2O4S.3H2O/c1-5(2,3)4;;;/h(H2,1,2,3,4);3*1H2 |

InChIキー |

TXKRWVMEUQBFSO-UHFFFAOYSA-N |

正規SMILES |

O.O.O.OS(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)